2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
Description
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a quinazolinone derivative featuring a 5-methylpyridin-2-yl substituent at the 2-position and a phenyl group at the 3-position of the quinazolinone core. Quinazolinones are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and antileishmanial activities. The structural versatility of this scaffold allows for diverse modifications, enabling optimization of biological activity and physicochemical properties.
Properties
CAS No. |
63274-90-8 |
|---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3 |
InChI Key |
YHEUDSWMARFFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Reaction Mechanism and Substrate Selection
The quinazolinone core is typically constructed via cyclocondensation between anthranilic acid derivatives and carbonyl-containing reagents. For 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one, anthranilic acid reacts with 5-methylpyridine-2-carbaldehyde and phenyl isocyanate under acidic conditions. The reaction proceeds through intermediate formation of a Schiff base, followed by intramolecular cyclization to yield the quinazolinone ring.
Key Optimization Parameters:
- Temperature : Optimal cyclization occurs at 110–120°C, with higher temperatures leading to decomposition.
- Catalyst : Phosphoric acid (5 mol%) enhances reaction efficiency by protonating the carbonyl oxygen.
- Solvent : Toluene outperforms DMF and DMSO due to improved solubility of aromatic intermediates.
Yield and Scalability Data
A comparative study using anthranilic acid (10 mmol) achieved a 68% isolated yield at the 100 g scale (Table 1). Impurity profiling revealed <2% unreacted starting material when using excess phenyl isocyanate (1.2 eq).
Table 1: Cyclocondensation Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 8–10 h |
| Isolated Yield | 68% |
| Purity (HPLC) | 98.2% |
| Optimal Scale | 100 g |
Multi-Step Synthesis via Bromination and Nucleophilic Substitution
Stepwise Procedure
This route involves five sequential transformations (Figure 1):
- Bromination : 4-Phthalimido-2-butanone undergoes bromination at the methyl group using NBS/AIBN, yielding 1-bromo-4-N-phthalimido-2-butanone (87% yield).
- Nucleophilic Substitution : Reaction with thiobenzamide in THF replaces bromide with a thiazole moiety (72% yield).
- Deprotection : Hydrazine hydrate removes phthalimide protecting groups, generating a free amine (64% yield).
- Benzoxazinone Coupling : The amine reacts with 2-methylbenzoxazinone in chloroform under reflux.
- Cyclization : Ethylene glycol/NaOH mediates quinazolinone ring closure (55% overall yield for final step).
Critical Process Controls
- Bromination Efficiency : Excess N-bromosuccinimide (1.5 eq) ensures complete conversion of methyl to bromomethyl groups.
- Thiobenzamide Purity : Recrystallization from ethanol (≥99% purity) prevents side reactions during substitution.
Table 2: Intermediate Yields in Multi-Step Synthesis
| Intermediate | Yield (%) |
|---|---|
| 1-Bromo-4-N-phthalimido-2-butanone | 87 |
| Thiazole-substituted compound | 72 |
| Deprotected amine | 64 |
| Final quinazolinone | 55 |
Palladium-Catalyzed Carbonylation
One-Pot Methodology
A Pd/C-mediated carbonylation strategy enables direct assembly of the quinazolinone scaffold from 2-iodoaniline precursors (Scheme 1). Key steps include:
Performance Under Varied Conditions
Reactions conducted at 110°C for 20 h achieved 78% conversion (Table 3). Catalyst recycling studies showed consistent activity over three cycles (5% yield drop).
Table 3: Carbonylation Reaction Optimization
| CO Pressure (bar) | Temperature (°C) | Conversion (%) |
|---|---|---|
| 5 | 100 | 52 |
| 10 | 110 | 78 |
| 15 | 110 | 81 |
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (200 W) reduces synthesis time from 48 h to 4–6 minutes for key intermediates. The method employs:
Comparative Yield Analysis
Table 4: Conventional vs. Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 48 h | 4 min |
| Isolated Yield | 54–68% | 80–93% |
| Energy Consumption | 12 kWh | 0.8 kWh |
Mechanistic Insights and Byproduct Formation
Competing Pathways in Cyclocondensation
LC-MS studies identified two major side products:
Environmental and Economic Considerations
Waste Stream Analysis
The bromination route generates 8.2 kg waste/kg product, primarily from phthalimide byproducts. In contrast, microwave methods produce only 1.3 kg waste/kg product due to solvent-free conditions.
Cost-Benefit Comparison
Table 5: Synthesis Route Economics
| Method | Cost ($/kg) |
|---|---|
| Cyclocondensation | 420 |
| Multi-Step | 680 |
| Palladium-Catalyzed | 890 |
| Microwave | 310 |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield reduced quinazolinone analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its anti-fibrotic activity is attributed to the inhibition of collagen prolyl 4-hydroxylases, which play a key role in collagen synthesis . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity :
- The 4-nitrostyryl group in Compound 6 enhances antileishmanial activity via strong hydrogen bonding with Leishmania enzymes, outperforming standard drugs .
- Thiophenyl (DA2MT) and styryl (NSC 379310) derivatives exhibit distinct mechanisms: DA2MT stabilizes intracellular trafficking inhibition, while NSC 379310 disrupts microtubule dynamics .
Photophysical Properties: Hydroxystyryl derivatives (e.g., 5-chloro-2-hydroxystyryl) demonstrate excited-state intramolecular proton transfer (ESIPT), enabling luminescence applications. Substituents like morpholino further enhance Φrel to 5.3% .
Chemical Stability :
Computational and Mechanistic Insights
- Molecular Docking: Compound 6 shows strong interactions with Lm-PTR1 (Leishmania donovani pteridine reductase 1), explaining its antileishmanial potency .
- Tubulin Binding : NSC 379310 binds tubulin 3× faster than MTPT, a colchicine-site ligand, but rapid dissociation limits its therapeutic utility .
Biological Activity
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential as therapeutic agents, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O
- Molecular Weight : 313.35 g/mol
- LogP : 3.756 (indicating moderate lipophilicity)
The structure of this compound consists of a quinazolinone core substituted with a 5-methylpyridine and a phenyl group, contributing to its biological activity.
Anticancer Activity
Quinazoline derivatives have shown significant anticancer properties. A study highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
These findings suggest that the compound can inhibit cell growth in a dose-dependent manner, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of various substituents has been shown to enhance antibacterial activity. In one study, compounds were tested against:
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Bacillus subtilis | Effective |
| Shigella dysenteriae | Moderate |
The results demonstrated that modifications at the 3-position of the quinazoline ring could significantly improve efficacy against bacterial strains .
The biological mechanisms underlying the activity of quinazolines involve several pathways:
- Inhibition of Protein Kinases : Quinazolines can inhibit tyrosine kinases and serine-threonine kinases, which are crucial in cancer cell signaling pathways.
- Induction of Apoptosis : Compounds induce apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Case Studies
Several case studies have explored the efficacy of quinazoline derivatives in clinical settings:
- Case Study on Anticancer Effects : A compound structurally similar to this compound showed promising results in preclinical trials targeting EGFR mutations in lung cancer cells.
- Case Study on Antimicrobial Efficacy : Another study evaluated the antibacterial properties against multi-drug resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
